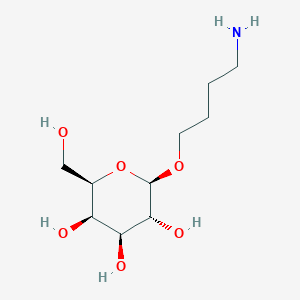![molecular formula C14H23NO4 B1450115 2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid CAS No. 1803571-87-0](/img/structure/B1450115.png)
2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid
Overview
Description
2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of the tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that 2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid may interact with its targets by forming covalent bonds, thereby altering their chemical properties .
Biochemical Pathways
It is known that the boc group plays a significant role in the n-dealkylation of hindered tertiary amines . This process involves the exocyclic N–C hydrogenolysis of tertiary amines , which could potentially affect various biochemical pathways.
Pharmacokinetics
The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol . This suggests that the compound may be metabolized and excreted following similar chemical reactions.
Result of Action
The compound’s potential role in the n-dealkylation of hindered tertiary amines suggests that it may have significant effects on the chemical properties of these amines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical compounds can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be added to amines under aqueous conditions , suggesting that the compound’s action may be influenced by the water content of its environment. Additionally, the removal of the Boc group can be accomplished with strong acids , indicating that the compound’s stability and efficacy may be affected by the pH of its environment.
Biochemical Analysis
Biochemical Properties
2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid plays a role in biochemical reactions primarily as a protecting group for amines. It interacts with enzymes and proteins involved in peptide synthesis and modification. The compound’s tert-butoxycarbonyl group can be added to amines under aqueous conditions, protecting them during chemical reactions. This interaction is crucial for the synthesis of peptides and other complex molecules, as it prevents unwanted side reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. This compound influences cell function by modifying the activity of enzymes involved in peptide synthesis. It can impact cell signaling pathways, gene expression, and cellular metabolism by protecting amine groups in proteins and peptides. This protection is essential for maintaining the integrity of these molecules during biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group. The tert-butoxycarbonyl group binds to amine groups in biomolecules, preventing them from participating in unwanted reactions. This binding interaction is reversible, allowing the protected amine to be released when needed. The compound can also inhibit or activate enzymes by modifying their amine groups, leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under acidic or basic conditions. Long-term studies have shown that it can maintain its protective effects on amine groups for extended periods, making it useful for prolonged biochemical experiments. Its stability and effectiveness can decrease over time, especially in harsh conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amine groups without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis and modification. It interacts with enzymes and cofactors that facilitate the addition and removal of the tert-butoxycarbonyl group. This interaction can affect metabolic flux and the levels of metabolites involved in peptide synthesis, influencing the overall efficiency of these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by interacting with specific transporters and binding proteins. These interactions help localize the compound to areas where it is needed for protecting amine groups. The compound’s distribution can also affect its localization and accumulation within cells, influencing its overall effectiveness .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. This localization ensures that the compound can effectively protect amine groups in the desired locations, enhancing its role in biochemical reactions .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOAYZUYWUARHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate](/img/structure/B1450034.png)

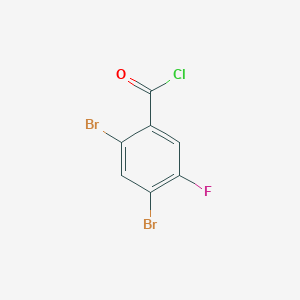

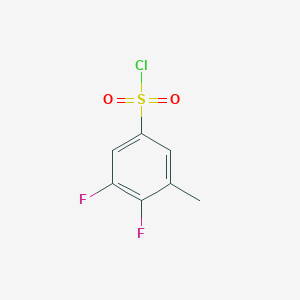
![3-[(4-Bromophenyl)sulfanylmethyl]benzamide](/img/structure/B1450043.png)



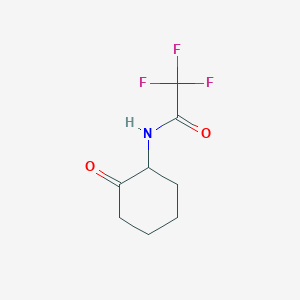
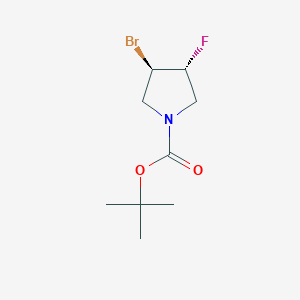
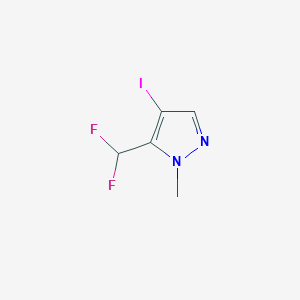
![N,N-Dimethyl-4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]benzenamine trihydrochloride](/img/structure/B1450052.png)
